molecular formula C19H15N3O3 B4645536 1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4645536
M. Wt: 333.3 g/mol
InChI Key: QDIMQLUZWQCUOR-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their potential applications in various fields . They are part of a larger family of compounds known as heterocyclic compounds, which contain at least one atom that is not carbon within their ring structure .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves the condensation of aromatic aldehydes, malononitrile, and 3-amino-1,2,4-triazole or 6-amino-1,3-dimethyluracil . This process can be facilitated by catalysts such as DABCO-based ionic liquids .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives can be characterized using techniques such as XRD, FT-IR, SEM-EDX, TGA, and BET . These techniques can provide information about the compound’s crystal structure, functional groups, and other physical properties .


Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidine derivatives can undergo various chemical reactions. For example, they can be synthesized via a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction at 130 °C in DMF .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives can be influenced by factors such as their specific structure and the conditions under which they are synthesized .

Future Directions

The future directions for research on pyrido[2,3-d]pyrimidine derivatives could include exploring their potential applications in various fields, developing more efficient synthesis methods, and studying their physical and chemical properties in more detail .

Mechanism of Action

Target of Action

The primary targets of 1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are various kinases, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling pathways, regulating cellular processes such as cell growth, differentiation, and apoptosis .

Mode of Action

This compound interacts with its targets by binding to the active sites of these kinases, inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes .

Biochemical Pathways

The affected pathways include those regulated by the aforementioned kinases. For instance, the inhibition of tyrosine kinase can disrupt the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth . Similarly, the inhibition of BCR-ABL can affect the JAK/STAT signaling pathway, which plays a role in cell proliferation .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . For example, certain derivatives of this compound have shown potent cytotoxicity against MCF-7 cells, significantly increasing cell apoptosis .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-12-4-6-13(7-5-12)15-8-9-20-17-16(15)18(23)21-19(24)22(17)11-14-3-2-10-25-14/h2-10H,11H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIMQLUZWQCUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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